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Compound of Interest

Compound Name:
1-[2-(4-

methoxyphenoxy)ethyl]piperazine

Cat. No.: B170940 Get Quote

Disclaimer: Publicly available pharmacological data for the specific compound 1-[2-(4-
methoxyphenoxy)ethyl]piperazine is limited. This guide provides a comprehensive overview

based on the pharmacological profiles of structurally similar compounds, particularly N-[(4-

methoxyphenoxy)ethyl]piperidine derivatives, to infer a likely pharmacological profile. The data

presented should be interpreted with the understanding that it is derived from analogous

compounds.

Introduction
1-[2-(4-methoxyphenoxy)ethyl]piperazine belongs to the chemical class of

phenoxyalkylpiperazines. Compounds within this class have demonstrated affinity for various

central nervous system (CNS) receptors, suggesting potential therapeutic applications in

neuropsychiatric and neurological disorders. The structural motif of an arylpiperazine

connected to a phenoxy group via an ethyl linker is common in ligands targeting serotonergic,

dopaminergic, and sigma receptors. This guide synthesizes the available information on closely

related compounds to build a predictive pharmacological profile for 1-[2-(4-
methoxyphenoxy)ethyl]piperazine.
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Based on data from structurally related N-[(4-methoxyphenoxy)ethyl]piperidine analogs, 1-[2-
(4-methoxyphenoxy)ethyl]piperazine is predicted to exhibit high affinity for the sigma-1 (σ1)

receptor. The affinity of these related compounds for σ2 receptors and the sterol isomerase (SI)

site is generally lower, suggesting a degree of selectivity for the σ1 receptor.

Arylpiperazine derivatives are also known to interact with various G-protein coupled receptors

(GPCRs). Studies on other phenoxyalkylpiperazine derivatives have shown affinities for

serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), dopamine (D) receptors (e.g., D2),

and α-adrenergic receptors (e.g., α1).[1]

Table 1: Receptor Binding Affinities of Structurally
Related N-[(4-methoxyphenoxy)ethyl]piperidine
Derivatives

Compound Receptor Ki (nM)

4-Methyl-1-[2-(4-

methoxyphenoxy)ethyl]piperidi

ne (1b)

σ1 1.49

(R)-2-Methyl-1-[2-(4-

methoxyphenoxy)ethyl]piperidi

ne [(R)-2b]

σ1 0.89

(S)-2-Methyl-1-[2-(4-

methoxyphenoxy)ethyl]piperidi

ne [(S)-2b]

σ1 1.21

Reference data from a study

on phenoxyalkylpiperidines

Data extracted from a study on novel phenoxyalkylpiperidines as high-affinity sigma-1 (σ1)

receptor ligands.

Functional Activity
The functional activity of 1-[2-(4-methoxyphenoxy)ethyl]piperazine has not been explicitly

detailed in the available literature. However, many high-affinity σ1 receptor ligands, such as the
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related N-[(4-methoxyphenoxy)ethyl]piperidine derivatives, have been shown to act as agonists

at this receptor.[2] Agonism at the σ1 receptor is associated with a range of cellular effects,

including modulation of ion channels and potentiation of N-methyl-D-aspartate (NMDA)

receptor signaling.

The interaction of related arylpiperazine compounds with 5-HT1A and D2 receptors often

manifests as antagonistic or partial agonist activity.[1][3]

In Vivo Effects
In vivo studies on the specific compound are not available. However, research on analogous

compounds provides insights into its potential physiological effects.

Anticonvulsant Activity: Structurally related phenoxyalkylpiperazine derivatives have

demonstrated anticonvulsant properties in animal models. For instance, 1-[3-(2,4,6-

trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine exhibited anticonvulsant effects in

mice.[1]

Anxiolytic-like Activity: The same study also reported anxiolytic-like activity for certain

derivatives in the four-plate test in mice.[1]

Anti-amnesic Effects: N-[(4-methoxyphenoxy)ethyl]piperidine analogs have shown potent

anti-amnesic effects in memory tests, which are associated with their σ1 receptor agonism.

[2]

Signaling Pathways
The primary signaling pathway likely modulated by 1-[2-(4-
methoxyphenoxy)ethyl]piperazine, based on its predicted high affinity for the σ1 receptor, is

the σ1 receptor signaling cascade.

Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum

(ER)-mitochondrion interface. Its activation by agonists leads to the modulation of several

downstream signaling events:
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Modulation of Ion Channels: σ1 receptor agonists can regulate voltage-gated ion channels,

including Ca²⁺, K⁺, and Na⁺ channels.

Potentiation of NMDA Receptor Signaling: Agonism at σ1 receptors can enhance NMDA

receptor function, which is crucial for synaptic plasticity and cognitive processes.

Interaction with ER Stress Proteins: The σ1 receptor interacts with ER stress proteins, such

as BiP, and its activation can influence cellular stress responses.
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Caption: Predicted Sigma-1 Receptor Signaling Pathway.
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The following are detailed methodologies for key experiments relevant to determining the

pharmacological profile of a compound like 1-[2-(4-methoxyphenoxy)ethyl]piperazine.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor
Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test

compound for the σ1 receptor.

Materials:

Radioligand:--INVALID-LINK---Pentazocine (a known σ1 receptor ligand).

Membrane Preparation: Homogenates from guinea pig brain or a cell line expressing the σ1

receptor.

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

Test Compound: 1-[2-(4-methoxyphenoxy)ethyl]piperazine at various concentrations.

Glass fiber filters and a cell harvester.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Assay Setup: In triplicate, combine the membrane preparation, --INVALID-LINK---

pentazocine (at a concentration near its Kd), and either the test compound, assay buffer (for

total binding), or a high concentration of the non-specific binding control.

Incubation: Incubate the mixture at 37°C for 150 minutes to allow binding to reach

equilibrium.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound radioligand from the free radioligand.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value (the concentration of the test compound that inhibits

50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using

the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity: Maximal Electroshock
(MES) Seizure Test
This test is used to identify compounds that are effective against generalized tonic-clonic

seizures.

Animals:

Male adult mice (e.g., Swiss-Webster strain), 18-25 g.

Procedure:

Compound Administration: Administer the test compound, 1-[2-(4-
methoxyphenoxy)ethyl]piperazine, intraperitoneally (i.p.) or orally (p.o.) at various doses.

A vehicle control group is also included.

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound

to be absorbed and distributed.

Induction of Seizure: Induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz

for 0.2 seconds) through corneal electrodes.

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension

phase of the seizure.

Endpoint: The endpoint is the abolition of the tonic hindlimb extension.
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Data Analysis: Determine the median effective dose (ED50), the dose at which 50% of the

animals are protected from the tonic hindlimb extension, using probit analysis.
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Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Conclusion
While a complete pharmacological profile for 1-[2-(4-methoxyphenoxy)ethyl]piperazine is not

currently available in the public domain, the data from structurally similar compounds strongly

suggest that it is a high-affinity ligand for the sigma-1 receptor, likely acting as an agonist. This

profile implies potential therapeutic utility in conditions where σ1 receptor modulation is

beneficial, such as certain neurodegenerative diseases, cognitive disorders, and epilepsy.

Further research is required to fully characterize its binding profile across a wider range of CNS

receptors, determine its functional activity, and evaluate its in vivo efficacy and safety profile.

The experimental protocols and signaling pathway information provided in this guide offer a

framework for such future investigations.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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